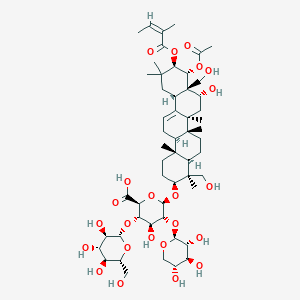

Escin IIB

Description

See also: Horse Chestnut (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-GJSMMZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158800-83-0 | |

| Record name | Escin IIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158800830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06035642G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Escin IIB: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin IIB is a prominent member of the escin family, a complex mixture of triterpenoid saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). These compounds are renowned for their potent anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its molecular mechanism of action.

Chemical Structure of this compound

This compound is a triterpenoid saponin, characterized by a pentacyclic aglycone core and associated sugar moieties. The fundamental structure of escins consists of two primary aglycones: protoescigenin and barringtogenin. Variations in the acyl groups at positions C-21 and C-22, and the composition of the sugar chain at C-3, give rise to a multitude of escin isomers, including Escin Ia, Ib, IIa, and IIb.

The definitive structure of this compound is distinguished by its specific substitutions. It shares a common backbone with other escins but differs in the nature and position of its acyl and sugar groups. The general chemical structure of the escin family facilitates an understanding of the nuanced yet critical differences that define this compound.

Key Structural Features of Escin Isomers:

| Isomer | Acyl Group at C-21 | Acyl Group at C-22 | Sugar Moiety at C-3 |

| Escin Ia | Tigloyl | Acetyl | Glucuronic Acid, Glucose, Glucose |

| Escin Ib | Angeloyl | Acetyl | Glucuronic Acid, Glucose, Glucose |

| Escin IIa | Tigloyl | Acetyl | Glucuronic Acid, Glucose, Xylose |

| This compound | Angeloyl | Acetyl | Glucuronic Acid, Glucose, Xylose |

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds. It is important to note that much of the available data pertains to the broader β-escin mixture, of which this compound is a component.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₄O₂₃ | [1] |

| Molecular Weight | 1101.23 g/mol | [1] |

| CAS Number | 158800-83-0 | [2] |

| Appearance | White amorphous powder | |

| Melting Point (β-escin) | 222-223 °C | |

| Optical Rotation [α]D (β-escin) | -23.7° (c = 5 in methanol) | |

| Solubility | Soluble in methanol and ethanol; sparingly soluble in water. Solubility in water increases with pH. | [3][4] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from horse chestnut seeds is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a synthesized methodology based on established procedures[3][5][6].

1. Extraction:

-

a. Air-dried and powdered horse chestnut seeds are defatted using n-hexane.

-

b. The defatted powder is then extracted with 80% aqueous methanol at room temperature with continuous stirring for 24 hours.

-

c. The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

a. The crude extract is suspended in water and partitioned successively with n-butanol.

-

b. The n-butanol fractions, rich in saponins, are combined and concentrated to dryness.

3. Chromatographic Purification:

-

a. Column Chromatography: The butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water to separate the escin mixture from other compounds.

-

b. Preparative High-Performance Liquid Chromatography (HPLC): The escin-containing fractions are further purified using preparative HPLC. A C18 reversed-phase column is typically employed with a mobile phase gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid)[7][8]. Isomers, including this compound, are separated based on their differential retention times.

4. Characterization:

-

The purity and identity of the isolated this compound are confirmed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Mechanism of Action: Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[9][10][11]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-1β.

This compound has been shown to inhibit the activation of the IKK complex, which is responsible for the phosphorylation of IκB. By preventing IκB degradation, this compound effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators[10][12].

Figure 1. Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

- 1. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 2. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Aescin? [synapse.patsnap.com]

- 10. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Escin IIB: A Technical Guide to its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin IIB is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). As a major active component of this extract, this compound has garnered significant scientific interest for its potent anti-inflammatory, anti-edematous, and vasoprotective properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The guide will delve into the core signaling pathways modulated by this compound, present quantitative data from key studies, and outline relevant experimental protocols.

Core Anti-inflammatory Mechanisms of Action

The anti-inflammatory activity of this compound is multifaceted, involving the modulation of several key signaling pathways and a reduction in the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, a glucocorticoid-like activity, and the subsequent suppression of inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[] Escin has been shown to be a potent inhibitor of this pathway.[1][2][4][5] The mechanism of inhibition involves several key steps:

-

Stabilization of IκBα: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[] Escin treatment has been observed to prevent the degradation of IκBα.[6]

-

Inhibition of NF-κB (p65) Nuclear Translocation: By stabilizing IκBα, Escin effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[4][6]

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a significant reduction in the expression of downstream target genes, including those encoding for inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as adhesion molecules.[7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK, is another critical regulator of inflammation. Escin has been shown to modulate this pathway, contributing to its anti-inflammatory effects.[8][9] Specifically, Escin can suppress the phosphorylation of p38 MAPK and ERK.[9][10] The activation of these kinases is often triggered by oxidative stress, and Escin's ability to interfere with this process may be linked to its antioxidant properties.[8] By inhibiting the MAPK cascade, Escin further reduces the production of inflammatory mediators.

Glucocorticoid-like Activity

Several studies suggest that Escin exhibits a glucocorticoid-like anti-inflammatory effect.[4][5][11] This action is not due to an increase in endogenous glucocorticoids but rather an enhancement of the glucocorticoid receptor (GR) signaling.[4][5] Escin has been shown to increase the expression of the GR protein.[4] The activated GR can then interfere with the NF-κB pathway, providing another layer of anti-inflammatory control.[4][11] This glucocorticoid-like activity may explain the potent and broad-spectrum anti-inflammatory effects of Escin without the typical side effects associated with steroidal drugs.[11]

Reduction of Vascular Permeability and Edema

A hallmark of acute inflammation is the increase in vascular permeability, leading to edema. This compound is highly effective at mitigating this. It has been demonstrated to inhibit the increase in vascular permeability induced by various inflammatory mediators such as histamine and serotonin.[12][13][14] This effect is crucial for its anti-edematous properties and is a direct consequence of its ability to stabilize endothelial cell membranes and reduce the inflammatory response.[13][15]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound and related isomers.

Table 1: Effect of Escin Isomers on Acetic Acid-Induced Vascular Permeability in Mice

| Compound | Dose (mg/kg, p.o.) | Inhibition (%) |

| Escin Ia | 200 | 40.2 |

| Escin Ib | 200 | 55.1 |

| Escin IIa | 200 | 58.3 |

| This compound | 200 | 52.8 |

Data adapted from studies on acute inflammation models.[12][14]

Table 2: Effect of Escin Isomers on Carrageenan-Induced Paw Edema in Rats (First Phase)

| Compound | Dose (mg/kg, p.o.) | Inhibition (%) |

| Escin Ia | 200 | 35.1 |

| Escin Ib | 200 | 42.6 |

| Escin IIa | 200 | 40.5 |

| This compound | 200 | 45.2 |

Data reflects the inhibition of edema formation in the initial phase of inflammation.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory action of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation.

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound or a vehicle control is administered orally (p.o.) at desired doses (e.g., 50-200 mg/kg).

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured immediately before and at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

-

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the effect of a compound on capillary permeability.

-

Animals: Male ddY mice (20-25g) are used.

-

Procedure:

-

This compound or a vehicle control is administered orally.

-

After 1 hour, 0.2 mL of 0.5% Evans blue dye in saline is injected intravenously (i.v.).

-

Immediately after the dye injection, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally (i.p.).

-

After a set time (e.g., 30 minutes), the mice are euthanized, and the peritoneal cavity is washed with saline.

-

The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the washing fluid at a specific wavelength (e.g., 620 nm).

-

The percentage of inhibition of vascular permeability is calculated by comparing the dye leakage in the treated groups to the control group.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This in vitro technique is used to measure the levels of key signaling proteins.

-

Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and seeded in plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

-

Protein Extraction: Total cellular or nuclear/cytoplasmic proteins are extracted using appropriate lysis buffers.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, p-ERK) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Conclusion

This compound exerts its potent anti-inflammatory effects through a sophisticated and multi-targeted mechanism of action. Its ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, coupled with a unique glucocorticoid-like activity, leads to a significant reduction in the production of inflammatory mediators and a decrease in vascular permeability and edema. The comprehensive understanding of these mechanisms, supported by quantitative data and established experimental protocols, underscores the therapeutic potential of this compound as a valuable agent in the management of inflammatory conditions. Further research into its specific molecular interactions will continue to illuminate its role in drug development.

References

- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Escin ameliorates the impairments of neurological function and blood brain barrier by inhibiting systemic inflammation in intracerebral hemorrhagic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ba.sonwuapi.com [ba.sonwuapi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 13. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Aescin? [synapse.patsnap.com]

The Biological Activity of Escin IIB from Aesculus hippocastanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin IIB is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree, Aesculus hippocastanum. As a member of the β-escin complex, it is recognized for a spectrum of pharmacological activities, including potent anti-inflammatory, anti-edematous, and venotonic properties.[1][2][3] Emerging research has also highlighted its significant anti-tumor potential against various cancer cell lines.[4][5] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Biological Activities and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered on the modulation of inflammatory pathways and the induction of apoptosis in cancerous cells.

Anti-inflammatory and Anti-Edema Effects

The anti-inflammatory and anti-edema activities of this compound are well-documented and are attributed to its ability to reduce vascular permeability and inhibit the release of pro-inflammatory mediators.[1][2] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] By suppressing the activation of NF-κB, this compound downregulates the expression of various inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory response.[6] Furthermore, this compound has been shown to have glucocorticoid-like activity, which contributes to its anti-inflammatory effects without the typical side effects of corticosteroids.[6] In animal models, escins have demonstrated the ability to inhibit the increase in vascular permeability induced by agents like acetic acid, histamine, and serotonin.[8][9]

Anticancer Activity

This compound exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary anticancer mechanism is the induction of apoptosis through the mitochondrial-mediated intrinsic pathway.[10][11][12] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[11][12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10][11] Additionally, this compound can induce cell cycle arrest, typically at the G2/M phase, further contributing to its anti-proliferative effects.[12][13]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of escin compounds, including this compound.

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |

| C6 | Glioma | MTT | Not specified, dose-dependent | 24 and 48 h | [10] |

| A549 | Lung Adenocarcinoma | MTT | Not specified, dose-dependent | 24 and 48 h | [10] |

| CHL-1 | Skin Melanoma | MTT | 6 µg/mL | 24 h | [4] |

| 786-O | Renal Cancer | MTT | Dose-dependent | Not specified | [12] |

| Caki-1 | Renal Cancer | MTT | Dose-dependent | Not specified | [12] |

| PC-3 | Prostate Cancer | Cytotoxicity Assay | Dose- and time-dependent | Not specified | [13] |

| DU-145 | Prostate Cancer | Cytotoxicity Assay | Dose- and time-dependent | Not specified | [13] |

| MG-63 | Osteosarcoma | MTT | Dose- and time-dependent | Not specified | [5] |

| OS732 | Osteosarcoma | MTT | Dose- and time-dependent | Not specified | [5] |

| U-2OS | Osteosarcoma | MTT | Dose- and time-dependent | Not specified | [5] |

| HOS | Osteosarcoma | MTT | Dose- and time-dependent | Not specified | [5] |

| Saos-2 | Osteosarcoma | MTT | Dose- and time-dependent | Not specified | [5] |

| Animal Model | Inflammatory Agent | Dosage of Escins | Effect | Reference |

| Mice | Acetic Acid | 50-200 mg/kg | Inhibition of vascular permeability | [8][9] |

| Rats | Histamine | 50-200 mg/kg | Inhibition of vascular permeability | [8][9] |

| Rats | Serotonin | 50-200 mg/kg | Inhibition of vascular permeability (Escins Ib, IIa, IIb) | [8][9] |

| Rats | Carrageenan | 200 mg/kg | Inhibition of hind paw edema | [8][9] |

| Mice | Compound 48/80 | 50-200 mg/kg | Inhibition of scratching behavior (Escins Ib, IIa, IIb) | [8][9] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a generalized procedure based on methodologies described for assessing the cytotoxic effects of this compound on cancer cell lines.[10]

-

Cell Seeding: Plate exponentially growing cells (e.g., A549, C6) in 96-well microtiter plates at a density of 2 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 2 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.

-

Treatment: Add the prepared this compound dilutions to the respective wells to achieve final concentrations ranging from, for example, 1 to 500 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the treated cells for specified time periods, such as 24 and 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry, as described in studies on various cancer cell lines.[4][10]

-

Cell Treatment: Seed and treat cells with this compound at the desired concentrations (e.g., IC50 value) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of NF-κB Signaling by this compound

Caption: this compound inhibits the NF-κB inflammatory pathway.

Workflow for Evaluating In Vivo Anti-inflammatory Activity

Caption: Workflow for carrageenan-induced paw edema assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Escin inhibits the proliferation of osteosarcoma cells via blocking the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 9. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Escin induces apoptosis in human renal cancer cells through G2/M arrest and reactive oxygen species-modulated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of escin on human castration-resistant prostate cancer cells through the induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Escin IIB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin IIB, a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant scientific interest due to its diverse and potent pharmacological properties. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound, with a focus on its anti-inflammatory, anti-cancer, and vasoprotective effects. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. Its primary pharmacological effects are categorized as anti-inflammatory, anti-cancer, and vasoprotective.

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory activity through various mechanisms. It has been shown to inhibit the increase in vascular permeability induced by inflammatory mediators such as acetic acid and histamine.[1][2] Furthermore, along with other escin isomers like Ib and IIa, it can inhibit serotonin-induced vascular permeability.[1][2] A key mechanism underlying its anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4][5][6][7][8] By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory genes.[5][6][7] Some evidence also suggests that escin's anti-inflammatory effects may be synergistic with glucocorticoids.[4]

Anti-Cancer Activity

The anti-cancer properties of escins, including by extension this compound, are a growing area of research.[3][9][10][11][12] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[13][14][15][16] The induction of apoptosis is often mediated through the mitochondrial pathway, involving the activation of caspases.[13][14][16][17] Furthermore, this compound and related compounds can arrest the cell cycle, thereby inhibiting cancer cell proliferation.[3][9][15] The anti-cancer effects are also linked to the inhibition of key survival pathways such as the PI3K/Akt pathway and the modulation of NF-κB signaling.[3][9][17]

Vasoprotective Effects

This compound contributes to vascular health through its vasoprotective and anti-edematous properties.[5][18][19] It enhances venous tone and reduces capillary permeability, which is beneficial in conditions like chronic venous insufficiency.[5][18][20] The mechanism involves strengthening the integrity of blood vessel walls and improving microcirculation.[5][18]

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for this compound and related escin compounds, providing a comparative overview of their potency in various experimental models.

| Pharmacological Effect | Compound | Model | Dosage/Concentration | Effect | Reference |

| Anti-inflammatory | This compound | Acetic acid-induced vascular permeability in mice | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability | [1][2] |

| Anti-inflammatory | This compound | Histamine-induced vascular permeability in rats | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability | [1][2] |

| Anti-inflammatory | This compound | Serotonin-induced vascular permeability in rats | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability | [1][2] |

| Anti-inflammatory | This compound | Carrageenan-induced hind paw edema in rats | 200 mg/kg (p.o.) | Inhibition of first phase edema | [1][2] |

| Anti-inflammatory | This compound | Compound 48/80-induced scratching behavior in mice | 50-200 mg/kg (p.o.) | Inhibition of scratching behavior | [1][2] |

| Anti-cancer | β-escin | Human osteosarcoma cells (HOS and Saos-2) | 40 µM | Induction of apoptosis (70.8% in HOS, 56.93% in Saos-2) | [13] |

| Anti-cancer | β-escin | Human osteosarcoma cells (HOS and Saos-2) | 40 µM | 1.85 to 3.21-fold increase in cleaved caspases and PARP | [13] |

Key Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate these pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the pharmacological properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: this compound (e.g., 200 mg/kg) or a vehicle control is administered orally (p.o.) a set time (e.g., 1 hour) before the carrageenan injection.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.

Acetic Acid-Induced Vascular Permeability in Mice

This assay is used to evaluate the effect of a compound on capillary permeability.

Principle: Intraperitoneal injection of acetic acid in mice causes an increase in vascular permeability, leading to the leakage of plasma proteins and fluids into the peritoneal cavity. A dye, such as Evans blue, which binds to albumin, is used to quantify this leakage.

Methodology:

-

Animal Model: Male mice are used.

-

Compound Administration: this compound (e.g., 50-200 mg/kg) or a vehicle control is administered orally.

-

Dye Injection: After a specific time, Evans blue dye (e.g., 2% solution) is injected intravenously.

-

Induction of Permeability: Acetic acid (e.g., 0.7% solution) is injected intraperitoneally.

-

Quantification: After a set period (e.g., 30 minutes), the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye in the peritoneal fluid is measured spectrophotometrically.

-

Data Analysis: The reduction in dye leakage in the treated group compared to the control group indicates an inhibitory effect on vascular permeability.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a common flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or PE) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Methodology:

-

Cell Culture: Cancer cells (e.g., human osteosarcoma cells) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 40 µM) for a specified duration.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Pharmacokinetics and Bioavailability

The bioavailability and pharmacokinetic profile of escins are crucial for their therapeutic efficacy. Studies on various escin isomers have shown that their absorption can be poor, with oral bioavailability being relatively low.[21] The half-life of escin in plasma has been reported to be in the range of 6-8 hours.[3][9] It is important to note that different isomers can have different pharmacokinetic properties, and some may be converted into other isomers in vivo.[9][21]

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of inflammation, cancer, and vascular disorders. Its well-defined mechanisms of action, including the inhibition of the NF-κB and PI3K/Akt pathways and the induction of apoptosis, provide a solid foundation for its further development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound to better understand its specificity and off-target effects.

-

Conducting more comprehensive pharmacokinetic and pharmacodynamic studies specifically for this compound to optimize dosing and delivery systems.

-

Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[12]

-

Utilizing advanced drug delivery technologies , such as nanoparticles, to improve the bioavailability of this compound.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, aiming to stimulate and guide future investigations into the promising therapeutic applications of this compound.

References

- 1. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Escin may exert a synergistic anti-inflammatory effect with glucocorticoids [scirp.org]

- 5. What is the mechanism of Aescin? [synapse.patsnap.com]

- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Cytotoxic effects of escin on human castration-resistant prostate cancer cells through the induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Escin inhibits the proliferation of osteosarcoma cells via blocking the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aescin: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative pharmacokinetics and the bioavailability of escin Ib and isoescin Ib following the administration of escin, pure escin Ib and isoescin Ib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Escin IIB: A Technical Guide to its Molecular Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of Escin IIB and its broader implications within the context of the more extensively studied β-escin, a mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). While much of the existing research focuses on the collective effects of β-escin, this guide will delineate the specific findings related to its isomers where possible and detail the critical cellular pathways modulated by these compounds.

Escin's therapeutic potential, particularly its anti-inflammatory, anti-edematous, and anti-cancer properties, stems from its ability to interact with multiple molecular targets.[1][2][3] This guide will explore these interactions, present quantitative data from key studies, outline common experimental protocols, and provide visual representations of the implicated signaling pathways.

Core Molecular Targets and Cellular Pathways

The biological activities of escin isomers, including this compound, are attributed to their influence on several key signaling pathways that regulate inflammation, cell death (apoptosis), cell proliferation, and angiogenesis.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a critical role in the survival and proliferation of cancer cells. A primary mechanism of escin's therapeutic effect is the potent inhibition of this pathway.[4][5][6]

-

Mechanism of Inhibition: In response to inflammatory stimuli like TNF-α, escin prevents the nuclear translocation of the p50 and p65 subunits of NF-κB.[5] This sequesters the transcription factor in the cytoplasm, inhibiting the expression of downstream pro-inflammatory and pro-survival genes.

-

Glucocorticoid Receptor (GR) Correlation: Some evidence suggests that escin's anti-inflammatory effects are correlated with the GR/NF-κB signaling pathway, exhibiting a glucocorticoid-like effect without directly increasing endogenous glucocorticoid secretion.[4][7]

References

- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Escin IIB from Horse Chestnut (Aesculus hippocastanum)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin, a complex mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its therapeutic potential.[1][2] With potent anti-inflammatory, anti-edematous, and venotonic properties, escin has found clinical application in the management of chronic venous insufficiency and post-traumatic edema. The multifaceted biological activity of escin is attributed to its various isomeric forms, among which Escin IIB has garnered interest for its potential contributions to the overall pharmacological profile. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Quantitative Analysis of Escin Isomers in Aesculus hippocastanum

The seeds of Aesculus hippocastanum contain a diverse array of escin isomers, primarily categorized into escin I, II, and III, with further differentiation into Ia, Ib, IIa, IIb, IIIa, and IIIb based on the acylation pattern at the C-21 and C-22 positions of the aglycone.[1][2] The relative abundance of these isomers can vary, and precise quantification is crucial for standardization and understanding the structure-activity relationships. The following table summarizes the quantitative analysis of major escin isomers from a study on Aesculus hippocastanum seed extract.

| Isomer | Molar Proportion (%) in Extract | Weight Percentage (%) in Extract | Mass Fraction in Seed (mg/g) |

| Escin Ia | 21.72 | 55.85 | 79.46 |

| Escin Ib | 18.40 | ||

| Isoescin Ia | 10.77 | ||

| Isoescin Ib | 9.32 | ||

| Escin IIa | 1.48 | 4.18 | 5.95 |

| This compound | 1.26 | ||

| Isoescin IIa | 0.93 | ||

| Isothis compound | 0.99 | ||

| Escin IIIa | 1.96 | 4.74 | 6.75 |

| Escin IIIb | 1.66 | ||

| Isoescin IIIa | 0.82 | ||

| Isoescin IIIb | 0.75 |

Data adapted from a comprehensive analysis of Aesculus hippocastanum seed extract. The weight percentage and mass fraction are for the entire escin I, II, and III groups.[1]

Experimental Protocols

Extraction of Total Escin from Horse Chestnut Seeds

This protocol describes a general method for the solvent extraction of the total escin fraction from Aesculus hippocastanum seeds, a crucial first step before the isolation of specific isomers like this compound.

Materials:

-

Dried horse chestnut seeds

-

Grinder or mill

-

Methanol or Ethanol (50% v/v)

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of Plant Material: Dry the horse chestnut seeds at room temperature and grind them into a fine powder to increase the surface area for extraction.

-

Initial Extraction: Macerate the powdered seeds with 50% ethanol or methanol at a solid-to-solvent ratio of 1:5 (w/v). The use of 50% alcohol is crucial to selectively extract the saponins while minimizing the co-extraction of lipophilic compounds.

-

Filtration: After a defined extraction period (e.g., 24 hours with occasional agitation), filter the mixture to separate the liquid extract from the solid plant material.

-

Solvent Partitioning: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the alcohol. Partition the resulting aqueous extract with n-butanol. The escin saponins will preferentially move into the butanol layer.

-

Concentration: Separate the n-butanol fraction and concentrate it to dryness under reduced pressure to obtain the crude escin extract.

Purification of this compound by Column Chromatography

Following the initial extraction, column chromatography is employed for the fractionation of the crude escin extract and the isolation of this compound.

Materials:

-

Crude escin extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform, methanol, and water)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude escin extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A typical gradient could be a step-wise or linear increase in methanol concentration in a chloroform-methanol-water mixture.

-

Fraction Collection: Collect the eluate in fractions of a defined volume using a fraction collector.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp after spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis and concentrate them to yield the purified fraction.

High-Performance Liquid Chromatography (HPLC) for the Isolation and Analysis of this compound

Preparative and analytical HPLC are powerful techniques for the final purification and quantification of this compound.

Materials:

-

Partially purified this compound fraction

-

HPLC system with a UV detector

-

Reversed-phase C18 column (preparative or analytical)

-

Mobile phase: Acetonitrile and water (with an optional acid modifier like phosphoric acid)

-

This compound standard (if available for quantification)

Analytical HPLC Method Example:

-

Column: Gemini C18 (250 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (40:60 v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm[3]

-

Column Temperature: 25 °C[3]

Preparative HPLC Procedure:

-

Method Development: Optimize the separation on an analytical scale to determine the ideal mobile phase composition and gradient for resolving this compound from other isomers.

-

Scaling Up: Scale up the analytical method to a preparative scale by using a larger diameter column and adjusting the flow rate accordingly.

-

Injection and Fraction Collection: Inject the partially purified this compound fraction onto the preparative column and collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: A schematic overview of the experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by Escin

Escin exerts its anti-inflammatory effects by modulating key signaling pathways. While research specifically on this compound's direct targets is ongoing, the general mechanisms of the escin mixture provide a valuable framework.

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Escin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Escin IIB: A Deep Dive into its Effects on Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin IIB, a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant scientific interest for its potent anti-inflammatory and vasoprotective properties. A key aspect of its therapeutic potential lies in its ability to modulate vascular permeability, a critical factor in various pathological conditions, including edema, inflammation, and chronic venous insufficiency. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on vascular permeability, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound exerts its influence on vascular permeability through a multi-targeted approach, primarily centered around the stabilization of the endothelial barrier and the attenuation of inflammatory responses. The integrity of the endothelial monolayer is crucial for regulating the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. This compound's ability to reinforce this barrier and counteract inflammatory insults makes it a compelling agent for vascular health.

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of Escin and its isomers, including this compound, on vascular permeability.

Table 1: In Vivo Inhibition of Induced Vascular Permeability

| Inflammatory Agent | Animal Model | Escin Isomer(s) | Dosage Range (mg/kg, p.o.) | Outcome | Citation(s) |

| Acetic Acid | Mice | Escins Ia, Ib, IIa, IIb | 50-200 | Inhibition of increased vascular permeability | [1][2] |

| Histamine | Rats | Escins Ia, Ib, IIa, IIb | 50-200 | Inhibition of increased vascular permeability | [1][2] |

| Serotonin | Rats | Escins Ib, IIa, IIb | 50-200 | Inhibition of increased vascular permeability | [1][2] |

| Carrageenan (Hind Paw Edema) | Rats | Escins Ia, Ib, IIa, IIb | 200 | Inhibition of edema in the first phase | [1][2] |

Table 2: In Vitro Effects on Endothelial Cell Permeability and Associated Pathways

| Cell Line | Inducing Agent | Escin Concentration | Key Findings | Citation(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 1 µM (β-escin) | Statistically significant protection of the endothelial layer against TNF-α-induced permeability. | [3][4] |

| LPS-stimulated endothelial cells | Lipopolysaccharide (LPS) | 50 µM | Suppressed COX-2 activity by 45%, leading to decreased PGE2 synthesis. | [5] |

| Endothelial Cells | High Mobility Group Box 1 (HMGB1) | Not specified | Suppresses HMGB1-induced overexpression of aquaporin-1 (AQP1) and the subsequent increase in endothelial cell permeability. | [6] |

Signaling Pathways Modulated by Escin

Escin, including its IIB isomer, modulates several key signaling pathways to exert its effects on vascular permeability. These intricate molecular interactions collectively contribute to its anti-inflammatory and endothelial barrier-stabilizing properties.

Anti-Inflammatory Signaling

Escin mitigates inflammation-induced vascular leakage by targeting pro-inflammatory signaling cascades. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] By preventing the activation of NF-κB, escin reduces the expression of various inflammatory mediators, including cytokines and adhesion molecules, which are known to increase vascular permeability.[7][8] Furthermore, escin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins like PGE2, which are potent vasodilators and increase vascular permeability.[5][7]

Caption: this compound's Anti-Inflammatory Mechanism.

Endothelial Barrier Enhancement

Escin actively strengthens the endothelial barrier by influencing the expression of tight junction proteins and regulating cytoskeletal dynamics. It has been reported to activate the PI3K/Akt signaling pathway, which in turn leads to an increased expression of crucial tight junction proteins such as ZO-1 and occludin.[5] These proteins are essential for maintaining the integrity of the junctions between endothelial cells. Additionally, escin inhibits the RhoA/ROCK signaling pathway.[5] This inhibition prevents the formation of actin stress fibers, thereby maintaining normal endothelial cell morphology and reducing permeability caused by cytoskeletal contraction.[5]

Caption: this compound's Endothelial Barrier Enhancement.

Experimental Protocols

In Vivo Vascular Permeability Assay (Acetic Acid-Induced)

This protocol is a standard method to assess the effect of a substance on vascular permeability in a murine model.

-

Animal Model: Male ddY mice are typically used.

-

Procedure:

-

Mice are orally administered with the test substance (e.g., this compound at 50-200 mg/kg) or a vehicle control.

-

After a set period (e.g., 60 minutes), a 0.7% solution of acetic acid in saline is injected intraperitoneally to induce an increase in vascular permeability.

-

Simultaneously or shortly after the acetic acid injection, a dye such as Evans Blue (e.g., 2% solution in saline) is injected intravenously.

-

After a circulation period (e.g., 30 minutes), the animals are euthanized.

-

The peritoneal cavity is washed with saline, and the amount of dye that has leaked into the peritoneal fluid is quantified spectrophotometrically.

-

-

Endpoint: The amount of extravasated dye is a direct measure of vascular permeability. A reduction in dye concentration in the peritoneal fluid of the treated group compared to the control group indicates an inhibitory effect on vascular permeability.

Caption: In Vivo Vascular Permeability Assay Workflow.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay provides a controlled environment to study the direct effects of compounds on endothelial cell monolayer permeability.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a porous membrane of a Transwell insert until a confluent monolayer is formed.

-

Procedure:

-

The HUVEC monolayer is treated with β-escin (e.g., for 24 hours).

-

An inflammatory stimulus, such as TNF-α, is added to the culture medium for the final hours of the treatment period (e.g., last 6 hours) to induce permeability.

-

A high molecular weight fluorescent tracer, like FITC-dextran, is added to the upper chamber of the Transwell insert.

-

After a defined incubation period (e.g., 20 minutes), the medium from the lower chamber is collected.

-

-

Endpoint: The fluorescence intensity of the medium in the lower chamber is measured. A decrease in fluorescence in the treated group compared to the control group signifies a reduction in monolayer permeability.[3]

References

- 1. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 2. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]

- 5. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. What is the mechanism of Aescin? [synapse.patsnap.com]

- 8. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review | MDPI [mdpi.com]

Understanding the saponin structure of Escin IIB

An In-depth Technical Guide to the Saponin Structure of Escin IIB

Introduction

This compound is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum L.).[1] It belongs to the complex mixture of saponins, collectively known as "escin," which is renowned for a wide range of pharmacological activities. This compound, specifically, has demonstrated significant anti-inflammatory and gastroprotective effects.[1] This technical guide provides a detailed examination of the molecular structure of this compound, summarizes its physicochemical and biological data, outlines key experimental protocols for its study, and visualizes its structural composition and relevant biological pathways.

Core Chemical Structure of this compound

This compound is a monodesmosidic saponin, meaning it features a single sugar chain attached to a central aglycone core.[2] Its structure is built upon a pentacyclic triterpene skeleton. The complete molecule can be deconstructed into three primary components: the aglycone, the glycone (sugar moiety), and specific acyl groups.

-

Aglycone: The aglycone is a derivative of protoaescigenin. This triterpenoid structure features multiple hydroxyl groups that serve as attachment points for the other components.[3][4]

-

Glycone (Sugar Moiety): A branched trisaccharide chain is attached to the C3 position of the aglycone. In this compound, this chain is composed of a β-D-glucuronopyranosyl acid and two other sugar units, with the terminal sugar being β-D-xylopyranose.[2][5]

-

Acyl Groups: this compound is distinguished from other escin isomers by the specific esterifying acyl groups. It possesses an angeloyl group at the C21 position and an acetyl group at the C22 position of the aglycone.[2][5] The presence and position of these acyl groups are crucial for its biological activity.[6][7]

The unique combination of these components defines the chemical identity and therapeutic profile of this compound.

Data Presentation

Quantitative data for this compound is summarized below, providing key identifiers and a snapshot of its biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 158800-83-0 | [1][8] |

| Molecular Formula | C₅₄H₈₄O₂₃ | [2][9] |

| Molecular Weight | 1101.2 g/mol | [9] |

| Appearance | White to off-white solid | [10] |

| Source | Seeds of Aesculus hippocastanum L. | [1] |

Table 2: Summary of In-Vivo Anti-Inflammatory Activity of this compound

| Experimental Model | Dosage (p.o.) | Observed Effect | Reference |

| Acetic Acid-Induced Vascular Permeability (Mice) | 50-200 mg/kg | Inhibition of increased vascular permeability | [1][6] |

| Histamine-Induced Vascular Permeability (Rats) | 50-200 mg/kg | Inhibition of increased vascular permeability | [1][6] |

| Serotonin-Induced Vascular Permeability (Rats) | 50-200 mg/kg | Inhibition of increased vascular permeability | [1][6] |

| Carrageenan-Induced Hind Paw Edema (Rats) | 200 mg/kg | Inhibition of edema in the first phase | [1][6] |

| Compound 48/80-Induced Scratching Behavior (Mice) | 50-200 mg/kg | Inhibition of scratching behavior | [1][6] |

| Ethanol-Induced Gastric Mucosal Lesions (Rats) | 10-50 mg/kg | Potent protective effect against gastric lesions | [1] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process requiring careful extraction, purification, and structural analysis.

Extraction and Initial Isolation

This protocol outlines a general method for obtaining a crude escin mixture from horse chestnut seeds.

-

Preparation of Plant Material: Dried and crushed seeds of Aesculus hippocastanum are used as the starting material.[11]

-

Solvent Extraction: The seed powder is subjected to extraction with an ethanol-water mixture (e.g., 65% EtOH).[12] This process is optimized for temperature, solvent flow rate, and duration to maximize the yield of saponins.[11]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude saponin mixture.[12]

-

Initial Purification: The crude extract can be passed through a cation exchange resin to remove impurities and isolate the saponin complex.[12]

Chromatographic Purification

High-purity this compound is obtained from the crude mixture using chromatographic techniques.

-

Column Chromatography: The crude escin is first subjected to column chromatography as a preliminary separation step.[4]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).[13][14]

-

Column: A C18 column is typically used for separation.[15]

-

Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., ammonium acetate or sodium phosphate) is employed to separate the different escin isomers.[14][15]

-

Detection: Eluting compounds are monitored using Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[8] Fractions corresponding to the this compound peak are collected.

-

Structural Elucidation

The definitive structure of the purified this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the exact molecular weight and fragmentation patterns of the molecule.[3][15] This confirms the molecular formula and provides clues about the constituent parts (aglycone, sugars, acyl groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the molecule.[3][13] These techniques identify the specific sugar units, their linkage points to the aglycone and each other, and the exact location of the acyl groups.[13]

Signaling Pathway Modulation

The anti-inflammatory effects of escin, including this compound, are strongly associated with the modulation of key inflammatory signaling pathways. One of the most critical targets is the Nuclear Factor-kappa B (NF-κB) pathway.[5][16][17]

Under inflammatory conditions (e.g., stimulated by TNF-α), the inhibitor protein IκBα is degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus.[16] In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes. Escin has been shown to inhibit this process by preventing the nuclear translocation of NF-κB, thereby downregulating the inflammatory response.[16][17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 158800-83-0 | this compound [phytopurify.com]

- 9. This compound | 158800-83-0 | IGA80083 | Biosynth [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. m.elewa.org [m.elewa.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of escin Ia and escin Ib in human plasma: application to a pharmacokinetic study after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Escin ameliorates the impairments of neurological function and blood brain barrier by inhibiting systemic inflammation in intracerebral hemorrhagic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Anti-Edema Effects of Escin IIB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin, a complex mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its therapeutic properties, particularly its potent anti-edema, anti-inflammatory, and venotonic effects. Among its various isomers, Escin IIB, in conjunction with other isoforms such as Ia, Ib, and IIa, has demonstrated significant efficacy in preclinical in vivo models of acute inflammation and edema. This technical guide provides a comprehensive overview of the in vivo anti-edema effects of this compound, detailing the experimental protocols used to elicit these findings, summarizing the quantitative data, and illustrating the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel anti-inflammatory and anti-edema therapeutics.

Quantitative Data on the In Vivo Anti-Edema Effects of Escin Isoforms

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-edema and anti-inflammatory properties of various escin isoforms, including this compound. These studies highlight the dose-dependent efficacy of escins in various animal models of induced inflammation and edema.

Table 1: Effect of Escin Isoforms on Vascular Permeability

| Animal Model | Inducing Agent | Escin Isoform(s) | Dosage (p.o.) | Effect on Vascular Permeability |

| Mice | Acetic Acid | Ia, Ib, IIa, IIb | 50-200 mg/kg | Inhibition of increased vascular permeability[1] |

| Rats | Histamine | Ia, Ib, IIa, IIb | 50-200 mg/kg | Inhibition of increased vascular permeability[1] |

| Rats | Serotonin | Ib, IIa, IIb | 50-200 mg/kg | Inhibition of increased vascular permeability[1] |

| Rabbits | Chloroform | Escin (unspecified) | 0.5-2 mg/kg (IV), 10-40 mg/kg (oral) | Dose-dependent reduction in capillary permeability[2][3] |

| Rabbits | Bradykinin | Escin (unspecified) | 0.3 and 1.0 mg/kg (IV) | Dose-dependent antagonism of increased capillary permeability[2] |

Table 2: Effect of Escin Isoforms on Edema Formation

| Animal Model | Inducing Agent | Escin Isoform(s) | Dosage (p.o.) | Effect on Edema |

| Rats | Carrageenan | Ia, Ib, IIa, IIb | 200 mg/kg | Inhibition of hind paw edema (first phase)[1][4] |

| Rats | Carrageenan | Escin (unspecified) | Not specified | Significant inhibition of paw edema[5] |

| Rats | Egg White | Escin (unspecified) | 0.2 and 2.5 mg/kg (IV) | Significant reduction of acute edema[2] |

Table 3: Effect of Escin Isoforms on Inflammatory Responses

| Animal Model | Inducing Agent | Escin Isoform(s) | Dosage (p.o.) | Effect |

| Mice | Compound 48/80 | Ia, Ib, IIa, IIb | 50-200 mg/kg | Inhibition of scratching behavior[1] |

| Rats | Pleurisy Model | Escin (unspecified) | 0.35, 0.5, and 0.7 mg/kg (IV) | Dose-dependent reduction in exudate[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the in vivo anti-edema effects of this compound and other escin isoforms.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and classical model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound or other test compounds are administered orally (p.o.) or intravenously (IV) at predetermined doses. A control group receives the vehicle.

-

After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

-

The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the ability of a compound to inhibit the increase in capillary permeability, a hallmark of acute inflammation.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Mice are treated with this compound or the vehicle.

-

After a set time, a 0.2% solution of Evans blue dye in saline is injected intravenously. Evans blue binds to serum albumin and is used as an indicator of plasma protein leakage.

-